

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Osimertinib

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Compound of Interest

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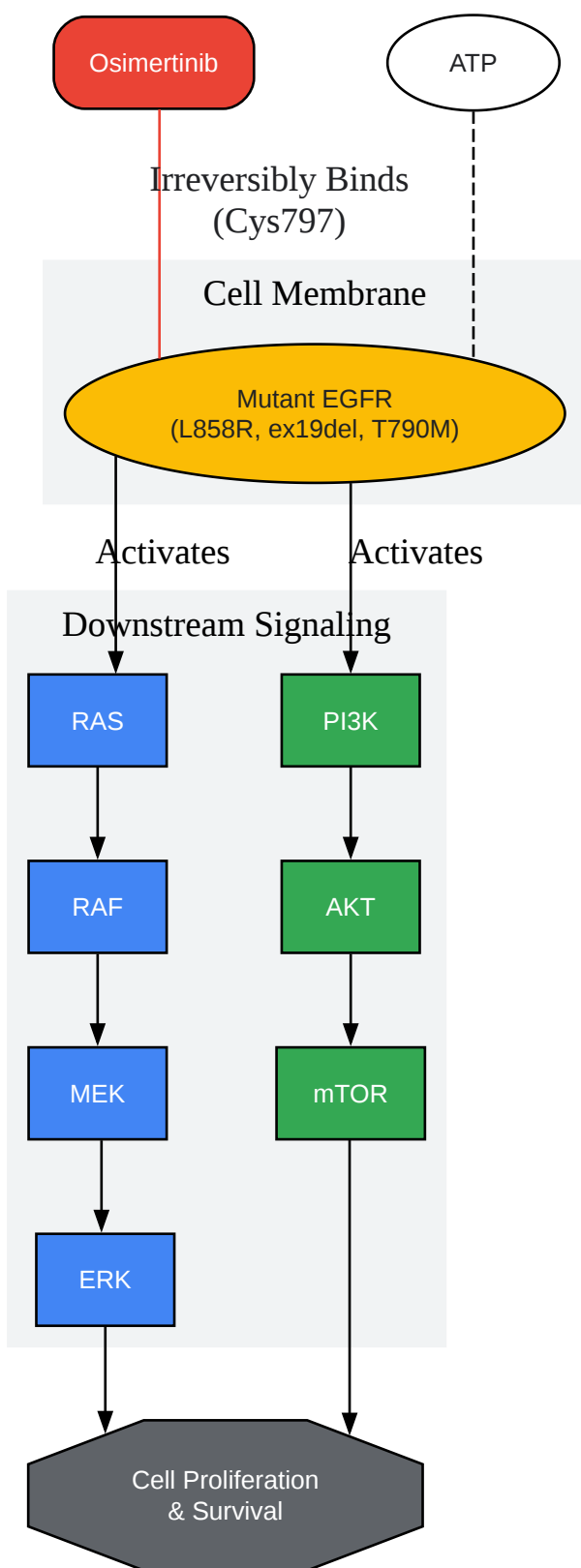
For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR-TKIs.[1][2] This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, compiled to serve as a key technical resource.

Pharmacodynamics: Mechanism of Action

Osimertinib's primary mechanism of action is the potent and selective inhibition of mutant EGFR.[1] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the mutant EGFR kinase domain.[1][3] This irreversible binding blocks the downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3] This targeted action leads to cell cycle arrest and apoptosis in cancer cells harboring the specific EGFR mutations.[1] Notably, osimertinib demonstrates significantly lower activity against wild-type EGFR, which is believed to contribute to its tolerability profile compared to earlier-generation TKIs.[4][5]



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Caption: Osimertinib's inhibition of the EGFR signaling pathway.

Pharmacokinetics: ADME Profile

Osimertinib exhibits dose-proportional pharmacokinetics over a range of 20 to 240 mg.^{[5][6]} Its absorption, distribution, metabolism, and excretion have been well-characterized in both preclinical and clinical settings.

Absorption: Following oral administration, osimertinib is absorbed with a median time to maximum plasma concentration (T_{max}) of approximately 6 to 7 hours in patients.^{[5][7]} The absolute oral bioavailability is approximately 70%.^[7]

Distribution: Osimertinib is extensively distributed, with an intravenous volume of distribution of 1285 L.^[7] Preclinical studies in mice have shown that osimertinib has greater penetration of the blood-brain barrier compared to other EGFR-TKIs like gefitinib and afatinib, which is significant for treating brain metastases.^{[8][9]}

Metabolism: The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly carried out by the cytochrome P450 enzyme CYP3A.^{[5][10]} Two pharmacologically active metabolites, AZ7550 and AZ5104, have been identified in plasma, each accounting for approximately 10% of the parent drug's exposure at steady state.^{[5][6]}

Excretion: Osimertinib is eliminated mainly through the feces, with a smaller portion excreted in the urine.^{[6][10]} After a single radiolabeled oral dose, approximately 68% of the radioactivity was recovered in feces and 14% in urine over 84 days.^[10] The mean terminal half-life is approximately 48 hours in patients, and steady-state concentrations are achieved after about 15 days of daily dosing.^[6]

Data Presentation: Pharmacokinetic Parameters

Table 1: Single-Dose Pharmacokinetic Parameters of Osimertinib (80 mg) in Humans

Parameter	Value	Reference
Absolute Bioavailability	69.8% (90% CI: 66.7, 72.9)	[7]
Tmax (median, range)	6 hours (3–24)	[5]
Cmax (geometric mean)	Lower in patients with hepatic impairment	[11][12]
AUC (geometric mean)	Lower in patients with hepatic impairment	[11][12]
IV Clearance	16.8 L/h	[7]

| IV Volume of Distribution | 1285 L [7] |

Table 2: Steady-State Pharmacokinetic Parameters of Osimertinib in Cancer Patients

Parameter	Value	Reference
Accumulation	~3-fold	[5][6]
Time to Steady State	15 days	[5][6]
Terminal Half-Life ($t_{1/2}$)	~48 hours	[5][6]
Oral Clearance (CL/F)	14.3 L/h	[6]

| Active Metabolites (AZ7550, AZ5104) | ~10% each of parent exposure [[5][13] |

Table 3: Preclinical Brain-to-Plasma Ratios of Various EGFR-TKIs

Compound	Brain-to-Plasma Ratio (Mouse)	Reference
Osimertinib	Higher than comparators	[8]
Gefitinib	Lower than Osimertinib	[8]
Rociletinib	Lower than Osimertinib	[8]

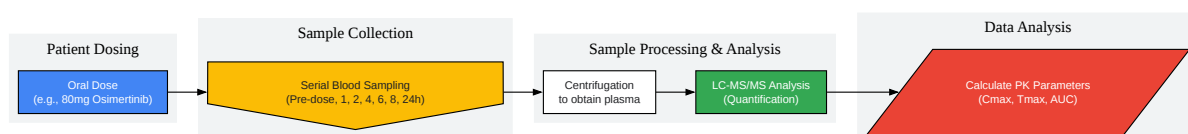
| Afatinib | Lower than Osimertinib [\[\[8\]](#) |

Experimental Protocols

Protocol 1: Clinical Pharmacokinetic Study Design

A representative clinical PK study involves collecting blood samples from patients at various time points after drug administration to measure the concentration of the drug and its metabolites.

- Objective: To determine the pharmacokinetic profile of osimertinib in patients with EGFR-mutated NSCLC.
- Design: Patients receive a standard oral dose (e.g., 80 mg) of osimertinib once daily. Blood samples are collected at pre-dose, and then at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) on Day 1 and Day 15 (at steady state).[\[6\]](#)
- Sample Analysis: Plasma is separated from blood samples via centrifugation.[\[14\]](#) The concentrations of osimertinib and its active metabolites (AZ5104, AZ7550) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[6\]](#) [\[15\]](#)
- Data Analysis: Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).[\[15\]](#)



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Caption: Workflow for a typical clinical pharmacokinetic study.

Protocol 2: Western Blot for Downstream Signaling Inhibition

This assay is used to assess the pharmacodynamic effect of osimertinib on EGFR signaling pathways in cancer cells.

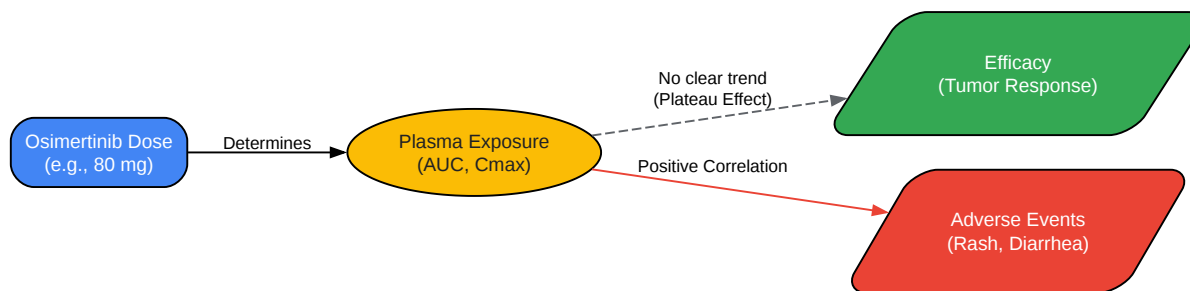
- **Objective:** To measure the inhibition of EGFR phosphorylation and its downstream effectors (e.g., AKT, ERK) by osimertinib.
- **Cell Culture:** EGFR-mutant NSCLC cells are cultured and treated with varying concentrations of osimertinib or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
[4]
- **Protein Extraction:** Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Electrophoresis & Transfer:** Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control (e.g., β -actin) is also used.
- **Detection:** After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the level of protein phosphorylation relative to the total protein and control.[4]

Exposure-Response Relationship

Exposure-response analyses have been conducted to understand the relationship between osimertinib plasma concentrations and clinical outcomes.

- **Efficacy:** No clear relationship has been identified between osimertinib exposure and efficacy (as measured by tumor response) over the clinically studied dose range (20-240 mg).[16][17]
This suggests that the approved 80 mg dose achieves sufficient exposure for maximal target engagement and efficacy in the majority of patients.[16]

- **Safety:** A linear relationship has been observed between osimertinib exposure and the incidence of certain adverse events, such as rash and diarrhea.[17][18] An increased probability of interstitial lung disease (ILD) has also been associated with higher exposure, particularly in Japanese patients.[18] These findings support the 80 mg once-daily dose as providing an optimal balance between efficacy and safety.[16]



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Caption: Exposure-response relationship of Osimertinib.

Conclusion

Osimertinib possesses a well-defined and predictable pharmacokinetic profile, characterized by good oral bioavailability, extensive distribution (including to the CNS), and metabolism primarily via CYP3A. Its pharmacodynamics are driven by the irreversible inhibition of mutant EGFR, leading to potent antitumor activity. The established exposure-response relationships for safety and efficacy have validated the 80 mg once-daily dose, optimizing the therapeutic index for patients with EGFR-mutated non-small cell lung cancer. This comprehensive understanding of osimertinib's PK/PD properties is crucial for its effective clinical use and for the development of future targeted therapies.

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